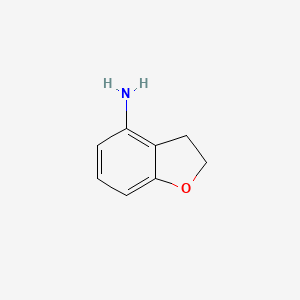

2,3-Dihydrobenzofuran-4-amine

説明

Significance of 2,3-Dihydrobenzofuran (B1216630) Core Structures in Bioactive Molecules and Natural Products

The 2,3-dihydrobenzofuran (2,3-DHB) skeleton is a recurring motif in a vast array of natural products, which are frequently isolated from plants and fungi. researchgate.netresearchgate.net These compounds are categorized into various classes, including alkaloids, neolignans, isoflavonoids, and lignans (B1203133). researchgate.netmdpi.com The presence of this scaffold is associated with a broad spectrum of biological activities.

Natural products containing the 2,3-DHB core have demonstrated diverse pharmacological properties, such as anti-HIV, antimalarial, anticancer, anti-inflammatory, antifungal, and antibacterial activities. rsc.orgresearchgate.net This wide range of bioactivity has spurred significant research into the synthesis and therapeutic potential of these molecules. rsc.org

Several noteworthy natural products are built around the 2,3-dihydrobenzofuran framework. These include compounds like (+)-Decursivine, an alkaloid with antimalarial properties isolated from Rhaphidophora decursiva, and (+)-Conocarpan, a secondary metabolite from Piper species known for its antifungal activity. mdpi.com Other significant examples include Lithospermic acid, Pterocarpan, and Bisabosqual A. rsc.orgrsc.org The structural diversity and potent biological activities of these natural products underscore the importance of the 2,3-dihydrobenzofuran scaffold in drug discovery and chemical biology. nih.gov

Table 1: Examples of Bioactive Natural Products Containing the 2,3-Dihydrobenzofuran Scaffold

Overview of the Research Landscape Pertaining to 2,3-Dihydrobenzofuran-4-amine and Related Dihydrobenzofuran Derivatives

The significant biological profile of the 2,3-dihydrobenzofuran core has made its synthesis a focal point of research in organic chemistry. rsc.org Scientists have developed numerous novel and efficient pathways to construct this heterocyclic system, often employing transition metal catalysis to facilitate the reactions. nih.gov Metals such as rhodium and palladium have been extensively used in various synthetic strategies, including C-H activation, cycloadditions, and annulation reactions, to build the dihydrobenzofuran framework with high yields and selectivity. nih.govrsc.orgorganic-chemistry.org

Research has explored diverse synthetic approaches, such as:

Palladium-catalyzed annulations of vinylbenzodioxinones with sulfur ylides. organic-chemistry.org

Rhodium-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation. organic-chemistry.org

Visible light-promoted reactions , which represent a greener and milder approach to synthesizing these scaffolds. bohrium.com

Biocatalytic strategies using engineered myoglobins for highly stereoselective synthesis. nih.gov

These methods allow for the creation of a wide range of substituted 2,3-dihydrobenzofuran derivatives, demonstrating the versatility of the synthetic toolbox available to chemists. organic-chemistry.orgresearchgate.net

Within this broad research landscape, the specific compound This compound (CAS No. 61090-37-7) is a known chemical entity. nih.govclearsynth.com It is characterized as a 2,3-dihydro-1-benzofuran substituted with an amine group at the 4-position. nih.gov While extensive research has been dedicated to the synthesis and application of the general dihydrobenzofuran scaffold and its various derivatives, published studies focusing specifically on the synthesis or biomedical applications of this compound are less common in the mainstream scientific literature. Its hydrochloride salt, this compound hydrochloride, is also a recognized compound. bldpharm.com The research landscape is thus dominated by methodologies for constructing the core ring system, which could potentially be applied to the synthesis of the 4-amino variant.

Table 2: Selected Synthetic Methodologies for the 2,3-Dihydrobenzofuran Scaffold

Table of Mentioned Compounds

Structure

3D Structure

特性

IUPAC Name |

2,3-dihydro-1-benzofuran-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPLKRGISDOAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470783 | |

| Record name | 2,3-dihydrobenzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61090-37-7 | |

| Record name | 2,3-dihydrobenzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 2,3 Dihydrobenzofuran 4 Amine and Analogous Derivatives

Direct Synthetic Approaches to 2,3-Dihydrobenzofuran-4-amine

While the 2,3-dihydrobenzofuran (B1216630) scaffold is common, specific, published multistep syntheses for the unsubstituted this compound are not extensively detailed in readily available literature. However, robust synthetic routes have been developed for closely related, functionalized analogues that serve as critical precursors in the synthesis of complex molecules.

A well-documented example of a multistep synthesis is the preparation of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate for the drug Prucalopride. patsnap.comgoogle.com This process highlights a common strategy involving intramolecular cyclization to form the dihydrobenzofuran ring.

The synthesis begins with methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. patsnap.com This starting material undergoes an intramolecular Mitsunobu reaction to form the dihydrofuran ring. patsnap.com The reaction employs triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) in a solvent like tetrahydrofuran (B95107) (THF) to facilitate the cyclization, yielding the crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate. patsnap.com This intermediate is then subjected to chlorination using N-chlorosuccinimide (NCS) in toluene. patsnap.com The final step involves hydrolysis of the ester and the acetylamino group to produce the target molecule, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. patsnap.com This route is efficient and suitable for industrial-scale production. patsnap.comgoogle.com

The strategic importance of the this compound core lies in its role as a building block for pharmaceuticals. As mentioned, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a pivotal intermediate in the synthesis of Prucalopride, a selective serotonin (B10506) 5-HT4 receptor agonist used for treating constipation. patsnap.comgoogle.com The synthesis method, which involves steps of oxidation, reduction, protection, substitution, cyclization, and hydrolysis, is designed to efficiently produce this key precursor. google.com

Similarly, other derivatives of the this compound scaffold are crucial in drug synthesis. For instance, 1-(2,3-Dihydrobenzofuran-4-yl)ethanone serves as a key intermediate in the preparation of Ramelteon, a melatonin (B1676174) receptor agonist used for insomnia.

General Synthetic Methodologies for 2,3-Dihydrobenzofuran Scaffolds

Beyond the synthesis of specific amino-substituted derivatives, a significant body of research has focused on developing general and versatile methods for constructing the 2,3-dihydrobenzofuran core. Among the most powerful of these are transition metal-catalyzed reactions that form the heterocyclic ring through C-H activation and annulation strategies.

Palladium and rhodium are prominent catalysts in the modern synthesis of 2,3-dihydrobenzofurans, enabling the efficient formation of C-C and C-O bonds required for ring closure.

Palladium catalysis offers diverse pathways for synthesizing 2,3-dihydrobenzofurans through intramolecular C-H activation. One notable strategy involves the intramolecular coupling of C(sp³)–H and C(sp²)–H bonds. In 2021, Wu and colleagues developed a method using alkyl phenyl ethers as starting materials, which undergo C(sp³)–H and C(sp²)–H bond activation and reductive elimination to yield 2,3-dihydrobenzofuran derivatives in moderate to excellent yields.

Another approach, reported by the Zhang group in 2021, involves a triple C–H activation cascade. This reaction transforms 2-iodoanisoles into 2,3-dihydrobenzofurans using dimethyl carbonate as a methyl source, proceeding through an oxidative coupling of two C(sp³)–H bonds without the need for a ligand. The Baudoin group has also utilized palladium catalysis in a cascade reaction starting from trisubstituted aryl bromides to generate the dihydrobenzofuran core.

Table 1: Selected Palladium-Catalyzed Strategies for 2,3-Dihydrobenzofuran Scaffolds

| Methodology | Starting Materials | Catalyst System | Key Features & Yields |

| Intramolecular C(sp³)–H/C(sp²)–H Coupling | Alkyl phenyl ethers | Pd(OAc)₂, AgOAc, LiOAc | Direct coupling of C-H bonds; yields 33–99%. |

| Triple C–H Activation Cascade | 2-Iodoanisoles, Dimethyl Carbonate (DMC) | Pd(OAc)₂, K₂CO₃ | Ligand-free; DMC acts as methyl source. |

| Carboalkoxylation of 2-Allylphenols | 2-Allylphenol (B1664045) derivatives, Aryl triflates | Pd₂(dba)₃, CPhos | Couples simple phenols with aryl electrophiles; good yields and high diastereoselectivity (up to >20:1). mdpi.com |

| Cascade Intramolecular C-H Activation | Trisubstituted aryl bromides with an alkoxy group | Pd(dba)₂, P(o-tol)₃ | Forms dihydrobenzofurans via a cascade process. |

Rhodium catalysts are particularly effective in [3+2] and [4+1] annulation reactions to construct the 2,3-dihydrobenzofuran ring. These methods often utilize a directing group to guide the C-H activation step.

For example, N-phenoxyacetamides are common substrates. In 2021, Zhong and coworkers reported a Rh-catalyzed C–H activation and [3+2] annulation between N-phenoxy amides and propargylic monofluoroalkynes to create α-quaternary carbon-containing 2,3-dihydrobenzofurans. That same year, Singh et al. described a chemodivergent synthesis coupling N-phenoxyacetamides with alkylidenecyclopropanes via C–H and C–C bond activation. chemicalbook.com More recently, in 2022, Wei and colleagues developed a rhodium-catalyzed [3+2] annulation of 2-alkenylphenols with N-phenoxyacetamides, achieving excellent yields. chemicalbook.com

A distinct and efficient redox-neutral approach involves the annulation of N-aryloxyacetamides with alkynyloxiranes, as reported by You and coworkers. tdcommons.orgglpbio.com This Cp*Rh(III)-catalyzed reaction proceeds through C-H activation to afford highly functionalized 2,3-dihydrobenzofurans bearing an exocyclic allylic alcohol. tdcommons.orgglpbio.com

Table 2: Selected Rhodium-Catalyzed Strategies for 2,3-Dihydrobenzofuran Scaffolds

| Methodology | Starting Materials | Catalyst System | Key Features & Yields |

| C–H Activation / [3+2] Annulation | N-Phenoxy amides, Propargylic monofluoroalkynes | [CpRhCl₂]₂, NaOAc | Creates α-quaternary carbon centers; yields 35–78%. chemicalbook.com |

| C–H and C–C Activation / [3+2] Annulation | N-Phenoxyacetamides, Alkylidenecyclopropanes | [CpRhCl₂]₂, NaOAc | Utilizes ring-opening of cyclopropanes; yields 52–82%. chemicalbook.com |

| [3+2] Annulation | 2-Alkenylphenols, N-Phenoxyacetamides | Rh(III) catalyst, Zn(OAc)₂ | Proceeds via reversible C–H/N–H bond cleavage; yields up to 90%. chemicalbook.com |

| Redox-Neutral C–H Activation / Annulation | N-Aryloxyacetamides, Alkynyloxiranes | [Cp*RhCl₂]₂, CsOAc | Redox-neutral process; generates products with an exocyclic allylic alcohol; broad scope and good yields. tdcommons.orgglpbio.com |

Metal-Catalyzed Cyclization and Annulation Strategies

Copper-Catalyzed Intramolecular Aryl C–H Bond Functionalization

The synthesis of dihydrobenzofurans via intramolecular C–O bond formation is a powerful strategy that often utilizes copper catalysis. One effective one-pot, two-step method involves an initial iron(III)-catalyzed iodination of an activated aryl ring, followed by a copper(I)-catalyzed intramolecular O-arylation to form the dihydrobenzofuran ring. acs.org This process is particularly useful for creating substituted dihydrobenzofurans from readily available phenylethyl alcohol derivatives.

The reaction sequence begins with the highly regioselective iodination of an electron-rich aromatic ring, catalyzed by iron(III) triflimide. The subsequent addition of a copper(I) catalyst promotes the intramolecular cyclization via C–O bond formation. acs.org For example, substrates with a 3-methoxyphenyl (B12655295) moiety can be selectively iodinated, leading to the formation of the corresponding dihydrobenzofurans in good yields. acs.orgaablocks.com This approach has been successfully applied to primary, secondary, and tertiary alcohol nucleophiles, demonstrating its versatility. aablocks.com The conditions for the copper-catalyzed cyclization step typically require a slightly elevated temperature (e.g., 150 °C) for complete conversion. aablocks.com

Another approach involves the copper-catalyzed intramolecular cyclization of an oxonium ylide. In this method, a copper(I)/bisoxazoline catalyst serves a dual role: it generates a Cu(I)-carbene species from a diazoacetate and also acts as a Lewis acid to activate an imine or ketone. This activation facilitates a diastereo- and enantioselective cyclization with the in-situ formed oxonium ylide, yielding dihydrobenzofurans with a tetrasubstituted carbon stereocenter. researchgate.net

Table 1: Copper-Catalyzed Synthesis of Dihydrobenzofuran Derivatives This table is interactive. Click on the headers to sort.

| Starting Material (Phenylethyl Alcohol Derivative) | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-(3-Methoxyphenyl)ethanol | 5-Methoxy-2,3-dihydrobenzofuran | 65 | aablocks.com |

| 1-(3-Methoxyphenyl)ethan-1-ol | 5-Methoxy-3-methyl-2,3-dihydrobenzofuran | 64 | acs.orgaablocks.com |

| 2-(3-Methoxyphenyl)propan-2-ol | 5-Methoxy-3,3-dimethyl-2,3-dihydrobenzofuran | 63 | acs.orgaablocks.com |

| 1-Phenyl-2-(3,4,5-trimethoxyphenyl)ethanol | 3-Phenyl-5,6,7-trimethoxy-2,3-dihydrobenzofuran | 72 | aablocks.com |

Intermolecular Coupling Reactions (e.g., Pd(Ph₃P)₂Cl₂ catalyst)

Palladium-catalyzed intermolecular reactions provide a convergent route to functionalized 2,3-dihydrobenzofurans. A notable strategy is the palladium-catalyzed carboalkoxylation of 2-allylphenols, which couples the allylphenol derivative with an aryl triflate. nih.govrsc.org This method generates a wide array of substituted dihydrobenzofurans in good yields and with significant diastereoselectivity (up to >20:1 dr). nih.govrsc.org

The catalytic cycle is believed to start with the oxidative addition of the aryl triflate to a Pd(0) complex. The resulting cationic palladium(II) complex coordinates to the alkene of the 2-allylphenol substrate. Subsequent deprotonation of the phenol (B47542) and an anti-oxypalladation of the alkene form a key intermediate. The final step is a reductive elimination that yields the 2,3-dihydrobenzofuran product and regenerates the Pd(0) catalyst. nih.gov The use of specific ligands, such as CPhos, and conditions that favor the anti-heteropalladation pathway are crucial for achieving high product yields. nih.gov While early cross-coupling reactions frequently used catalysts like Dichlorobis(triphenylphosphine)palladium(II) (Pd(Ph₃P)₂Cl₂), modern methods often employ more specialized palladium sources and phosphine (B1218219) ligands to optimize reactivity and selectivity. nih.govlibretexts.orgsemanticscholar.org

Table 2: Palladium-Catalyzed Intermolecular Synthesis of Dihydrobenzofurans This table is interactive. Click on the headers to sort.

| 2-Allylphenol Derivative | Aryl Triflates | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| 2-Allylphenol | Phenyl triflate | 70 | >20:1 | nih.gov |

| 2-Allylphenol | 4-Acetylphenyl triflate | 71 | >20:1 | nih.gov |

| 2-Allylphenol | 4-(Trifluoromethyl)phenyl triflate | 65 | >20:1 | nih.gov |

| 2-(But-2-en-1-yl)phenol | Phenyl triflate | 78 | 5:1 | nih.gov |

Biocatalytic Approaches for Stereoselective Synthesis

Engineered Myoglobin-Catalyzed Cyclopropanation of Benzofurans

Biocatalysis offers a powerful platform for highly stereoselective transformations. Engineered variants of the heme protein myoglobin (B1173299) (Mb) have been developed as efficient biocatalysts for the asymmetric cyclopropanation of benzofurans. rochester.edunih.gov This reaction provides an effective route to stereochemically rich 2,3-dihydrobenzofuran scaffolds, which are formed through the fusion of a cyclopropane (B1198618) ring to the benzofuran (B130515) core. rochester.edunih.gov

The reaction utilizes an engineered myoglobin variant to catalyze the transfer of a carbene from an acceptor-only diazo reagent, such as ethyl diazoacetate (EDA), to the benzofuran substrate. rochester.edumdpi.com Through rational design and screening of myoglobin variants with mutations in the heme pocket (e.g., H64G, V68A), catalysts have been identified that furnish the desired cyclopropanated products in high yields and with exceptional stereoselectivity, often exceeding >99.9% for both diastereomeric excess (de) and enantiomeric excess (ee). rochester.edunih.gov These biocatalytic transformations can be conducted on a preparative scale and are effective for a range of substituted benzofuran derivatives. rochester.edunih.gov

Table 3: Engineered Myoglobin-Catalyzed Cyclopropanation of Benzofurans This table is interactive. Click on the headers to sort.

| Benzofuran Substrate | Mb Variant | Yield (%) | de (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Benzofuran | Mb(H64G,V68A) | >99 | >99.9 | >99.9 | nih.gov |

| 5-Bromobenzofuran | Mb(H64G,V68A) | 99 | >99.9 | >99.9 | rochester.edu |

| 6-Methoxybenzofuran | Mb(H64G,V68A) | 91 | >99.9 | >99.9 | rochester.edu |

| 7-Methylbenzofuran | Mb(H64G,V68A) | 85 | >99.9 | >99.9 | rochester.edu |

Stereochemical Model Elaboration in Biocatalysis

The remarkable stereoselectivity of engineered myoglobin catalysts is rationalized through detailed stereochemical models derived from a combination of computational studies (DFT), X-ray crystallography, and structure-reactivity analyses. rochester.edunih.govacs.org These models provide insight into how the enzyme's active site dictates the stereochemical outcome of the cyclopropanation reaction. researchgate.net

High stereocontrol is achieved through two primary mechanisms. First, the protein scaffold and its active site residues enforce a specific conformation of the electrophilic iron-heme-bound carbene intermediate. Second, the enzyme controls the trajectory of the approaching olefin substrate through steric hindrance and noncovalent interactions, such as van der Waals forces and π–π stacking between the protein and the substrate. acs.org For instance, mutations at key positions like His64 and Val68 systematically alter the shape and size of the active site pocket, which in turn influences the preferred orientation of the substrate and the transition state geometry, leading to high fidelity in chiral induction. rochester.eduacs.org This deep mechanistic understanding allows for the rational engineering of biocatalysts with tailored or even inverted stereoselectivity. nih.gov

Cascade and One-Pot Reaction Pathways

Photoinduced Cascade Reactions of 2-Allylphenol Derivatives

Photoinduced reactions offer a mild and metal-free alternative for synthesizing 2,3-dihydrobenzofurans. A light-driven cascade protocol has been developed that converts 2-allylphenol derivatives into densely functionalized products. acs.orgnih.gov The process is initiated by the photochemical activity of phenolate (B1203915) anions, which are generated in situ from the corresponding phenols upon deprotonation by a base. acs.org

The proposed mechanism involves a cascade pathway that begins with the photoexcited phenolate anion promoting the formation of a carbon-centered radical from an alkyl halide. acs.orgresearchgate.net This is followed by a tandem Atom Transfer Radical Addition (ATRA) of the radical onto the allyl group's double bond. The resulting radical intermediate undergoes an intramolecular nucleophilic substitution (S_N) reaction, where the phenoxide attacks the carbon bearing the halogen, leading to ring closure and formation of the 2,3-dihydrobenzofuran product. acs.orgnih.gov These reactions proceed rapidly, with reaction times as short as 35 minutes, and deliver a variety of products in moderate to good yields. researchgate.netnih.gov

Table 4: Photoinduced Cascade Synthesis of 2,3-Dihydrobenzofurans This table is interactive. Click on the headers to sort.

| 2-Allylphenol Derivative | Alkyl Halide | Yield (%) | Reaction Time (min) | Reference |

|---|---|---|---|---|

| 2-Allylphenol | Perfluorohexyl iodide | 69 | 35 | acs.org |

| 2-Allyl-4-methoxyphenol | Perfluorohexyl iodide | 62 | 35 | acs.org |

| 2-Allyl-4-chlorophenol | Perfluorohexyl iodide | 55 | 35 | acs.org |

| 2-Allylphenol | Diethyl iodomethylphosphonate | 61 | 35 | acs.org |

Cycloaddition Reactions (e.g., [4+1]-cycloaddition, [3+2] annulation)

Cycloaddition reactions represent a powerful strategy for the construction of the 2,3-dihydrobenzofuran scaffold. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, offering high atom economy and stereocontrol. Among the various cycloaddition strategies, [4+1] and [3+2] annulations are particularly prominent in the synthesis of 2,3-dihydrobenzofuran derivatives.

[4+1] Cycloaddition:

This approach involves the reaction of a four-atom component with a one-atom component to construct the five-membered dihydrofuran ring fused to the benzene (B151609) ring. A notable example is the phosphorus(III)-mediated formal [4+1]-cycloaddition of ortho-quinone methides (o-QMs) with 1,2-dicarbonyls. organic-chemistry.orgcnr.it In this reaction, the o-QM acts as the four-atom component. The reaction's outcome, in terms of yield and stereoselectivity, is sensitive to subtle steric interactions. organic-chemistry.org By employing o-siloxybenzyl bromides and reacting them with 1,2-dicarbonyls in the presence of a phosphorus(III) reagent, 2,3-dihydrobenzofurans with a quaternary carbon at the C2 position can be synthesized in yields ranging from 48% to 92%. cnr.it

Another variation involves the palladium-catalyzed (4+1) annulation of 4-vinylbenzodioxinones with sulfur ylides, which provides a route to various dihydrobenzofuran derivatives in good yields and with excellent diastereoselectivity. organic-chemistry.org Furthermore, a metal-free, TfOH-catalyzed [4+1] annulation of para-quinone methides with α-aryl diazoacetates has been developed to synthesize 2,3-dihydrobenzofuran derivatives containing a quaternary carbon center. frontiersin.org

A highly enantio- and diastereoselective [4+1] annulation has been achieved between in situ generated ammonium (B1175870) ylides and o-QMs. nih.govresearchgate.net This method allows for the synthesis of a variety of chiral 2,3-dihydrobenzofuran derivatives. nih.gov The stereoselectivity of this reaction has been investigated through both experimental and computational studies, providing insight into the reaction mechanism. nih.govresearchgate.net

[3+2] Annulation:

In [3+2] annulation, a three-atom component reacts with a two-atom component to form the five-membered ring. A rhodium(III)-catalyzed redox-neutral [3+2] annulation of N-phenoxyacetamides with 1,3-dienes has been developed for the construction of dihydrobenzofurans. organic-chemistry.org This method demonstrates good chemoselectivity and functional group compatibility. organic-chemistry.org

An electrooxidative [3+2] annulation of phenols with electron-deficient alkenes provides C3-functionalized 2-aryl-2,3-dihydrobenzofuran derivatives. rsc.orgscispace.com This process is initiated by the α-addition of carbon radicals, generated from the anodic oxidation of phenols, to the alkenes. rsc.orgscispace.com Subsequent anodic oxidation and intramolecular trapping by the phenolic hydroxyl group complete the formation of the 2,3-dihydrobenzofuran core. scispace.com

Visible-light-mediated oxidative [3+2] cycloaddition of phenols with olefins has also been explored, utilizing a metal-free, reusable heterogeneous photocatalyst based on a covalent organic framework (COF). polyu.edu.hk This approach has been successfully applied to the synthesis of natural products like (±)-conocarpan and (±)-pterocarpin. polyu.edu.hk Additionally, indium trichloride (B1173362) has been shown to catalyze the [3+2] cycloaddition of 1,4-benzoquinones with electron-rich alkenes to afford trans-2,3-dihydrobenzofurans in excellent yields. thieme-connect.com

More complex systems, such as the assembly of spiroindolizidine oxindoles with 2,3-dihydrobenzofuran derivatives, have been achieved through double-dearomative [3+2] cycloadditions of pyridinium (B92312) ylides and 2-nitrobenzofurans, resulting in high diastereoselectivity and yields. nih.gov An asymmetric [3+2] cycloaddition of p-quinone monoimides with 1-vinylnaphthalen-2-ols and 3-vinylindoles, catalyzed by a binaphthalene-based chiral phosphoric acid, has also been reported to synthesize highly functionalized 2,3-dihydrobenzofurans with good to excellent stereoselectivities. acs.org

Table 1: Examples of Cycloaddition Reactions for 2,3-Dihydrobenzofuran Synthesis

| Cycloaddition Type | Reactants | Catalyst/Reagent | Key Features | Yield (%) | Reference |

| [4+1] Annulation | o-Quinone Methides, 1,2-Dicarbonyls | Phosphorus(III) | Forms C2 quaternary center | 48-92 | organic-chemistry.orgcnr.it |

| [4+1] Annulation | 4-Vinylbenzodioxinones, Sulfur Ylides | Palladium | Excellent diastereoselectivity | Good | organic-chemistry.org |

| [4+1] Annulation | Ammonium Ylides, o-Quinone Methides | Cinchona Alkaloid | Highly enantio- and diastereoselective | Up to 95 | nih.govresearchgate.net |

| [3+2] Annulation | N-Phenoxyacetamides, 1,3-Dienes | Rhodium(III) | Redox-neutral, good chemoselectivity | - | organic-chemistry.org |

| [3+2] Annulation | Phenols, Electron-deficient Alkenes | Electrooxidative | C3-functionalization | 42 | rsc.orgscispace.com |

| [3+2] Cycloaddition | Phenols, Olefins | Covalent Organic Framework (photocatalyst) | Visible-light mediated, heterogeneous | - | polyu.edu.hk |

| [3+2] Cycloaddition | 1,4-Benzoquinones, Electron-rich Alkenes | Indium Trichloride | trans-selective | Excellent | thieme-connect.com |

Reaction with ortho-Quinone Methides and Ylides

The reaction of in situ generated ortho-quinone methides (o-QMs) with various nucleophiles, particularly ylides, provides a versatile and stereoselective route to 2,3-disubstituted dihydrobenzofurans. dicp.ac.cnrsc.org o-QMs are highly reactive intermediates that can be generated from a variety of precursors under different conditions. dicp.ac.cn

A facile method for generating o-QMs involves the silver oxide-mediated oxidation of readily available 2-alkyl-substituted phenols. dicp.ac.cn These in situ generated o-QMs can be trapped by stabilized sulfur ylides to produce trans-2,3-disubstituted dihydrobenzofurans with high stereoselectivity. cnr.itdicp.ac.cn This approach offers good yields and a straightforward pathway to these structures. dicp.ac.cn

Another strategy for o-QM generation is from 2-tosylalkylphenols under mild basic conditions. rsc.org The subsequent reaction of these o-QMs with sulfur ylides also leads to the stereoselective synthesis of trans-2,3-dihydrobenzofurans. rsc.org

Furthermore, the reaction of o-QMs with ammonium ylides has been developed into a highly enantio- and diastereoselective [4+1] annulation to access chiral 2,3-dihydrobenzofuran derivatives. nih.gov The use of a chiral leaving group, such as a Cinchona alkaloid, on the ammonium salt is key to achieving high stereocontrol. nih.gov Computational and experimental studies have provided a deeper understanding of the mechanistic details, highlighting that the initial addition step is slightly exothermic due to the re-aromatization of the phenolic part. nih.gov

The versatility of o-QMs extends to their reaction with other partners as well. For instance, a phosphorus(III)-mediated formal [4+1]-cycloaddition of o-QMs with 1,2-dicarbonyls has been reported to yield 2,3-dihydrobenzofurans. organic-chemistry.orgcnr.it

Table 2: Synthesis of 2,3-Dihydrobenzofurans via ortho-Quinone Methides and Ylides

| o-QM Precursor | Ylide/Reaction Partner | Catalyst/Reagent | Key Features | Yield (%) | Reference |

| 2-Alkyl-substituted Phenols | Sulfur Ylides | Silver Oxide | High trans-diastereoselectivity | Good | cnr.itdicp.ac.cn |

| 2-Tosylalkylphenols | Sulfur Ylides | Base | Mild conditions, trans-stereoselective | - | rsc.org |

| - | Ammonium Ylides (with chiral leaving group) | - | Highly enantio- and diastereoselective [4+1] annulation | Up to 95 | nih.gov |

| o-Siloxybenzyl Bromides | 1,2-Dicarbonyls | Phosphorus(III) | Formal [4+1]-cycloaddition | 48-92 | cnr.it |

Green Chemistry Approaches in 2,3-Dihydrobenzofuran Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of 2,3-dihydrobenzofurans. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. Key strategies include the use of ultrasound and visible light as alternative energy sources. frontiersin.org

Ultrasound-Promoted Syntheses

The application of ultrasonic irradiation in organic synthesis is a valuable tool in green chemistry, often leading to shorter reaction times, milder conditions, and improved yields. scielo.org.zaresearchgate.net Ultrasound promotes chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized high-pressure and high-temperature zones.

A notable application of this technique is the synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone (B49325) derivatives. scielo.org.zaresearchgate.net These compounds were synthesized in good to excellent yields by reacting 2,3-dihydrobenzofuran-5-carbaldehyde with various aromatic ketones under ultrasonic irradiation at ambient temperature. scielo.org.zaresearchgate.netresearchgate.net The benefits of this method include its operational simplicity, short reaction times, and purification by non-chromatographic methods, which reduces waste and energy consumption. researchgate.net

Another example is the efficient synthesis of 2,3-disubstituted benzo[b]furans in an ionic liquid, [bmim]BF4, at room temperature, promoted by ultrasound. rsc.org This method utilizes anhydrous K3PO4 as a mild base and proceeds via a 5-exo-dig carbanion–yne intramolecular cyclization, affording the products in excellent yields. rsc.org The ionic liquid serves as both the reaction medium and a catalyst for the C–C bond formation. rsc.org

Table 3: Ultrasound-Promoted Synthesis of 2,3-Dihydrobenzofuran Derivatives

| Starting Materials | Product Type | Conditions | Key Advantages | Yield (%) | Reference |

| 2,3-Dihydrobenzofuran-5-carbaldehyde, Aromatic Ketones | Chalcones | Ultrasonic irradiation, ambient temperature | Short reaction time, simple work-up, high yield | Good to Excellent | scielo.org.zaresearchgate.netresearchgate.net |

| Substituted Phenols with Alkynyl Groups | 2,3-Disubstituted Benzo[b]furans | Ultrasound, [bmim]BF4, K3PO4, room temperature | Use of ionic liquid, excellent yields | Excellent | rsc.org |

Visible Light-Mediated Approaches

Visible light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering a green alternative to traditional methods that often require harsh conditions or toxic reagents. frontiersin.orgmdpi.comrsc.org This approach utilizes the energy of visible light to initiate chemical transformations, often with the aid of a photocatalyst.

One such method is the visible light-mediated synthesis of 2,3-chalcogenil-dihydrobenzofurans through the oxyselenocyclization of 2-allylphenols in the presence of chalcogenides. mdpi.com This reaction is promoted by a simple I2/SnCl2 system and irradiated with blue LEDs. mdpi.com The process is tolerant of various functional groups and provides the desired products in good to excellent yields under mild conditions. mdpi.com

Another innovative strategy involves the visible light photoredox-catalyzed generation of ortho-quinone methides from 2-vinyl phenols. rsc.org This allows for a multicomponent cyclization reaction with Umemoto's reagent and sulfur ylides, providing access to trifluoromethylated 2,3-dihydrobenzofurans. rsc.org

Heterogeneous photocatalysis using covalent organic frameworks (COFs) has also been successfully employed for the synthesis of 2,3-dihydrobenzofurans. polyu.edu.hk A specific COF, Hex-Aza-COF-3, acts as a metal-free, reusable photocatalyst for the selective oxidative [3+2] cycloaddition of phenols with olefins under visible light irradiation. polyu.edu.hk This method has been applied to the synthesis of bioactive natural products. polyu.edu.hk

Furthermore, visible light has been utilized in the base-catalyzed synthesis of 2,3-disubstituted dihydrobenzofurans from diazo compounds and substituted para-quinones. frontiersin.org The reaction proceeds via an O-H insertion and cyclization mechanism under blue LED irradiation. frontiersin.org

Table 4: Visible Light-Mediated Synthesis of 2,3-Dihydrobenzofuran Derivatives

| Reaction Type | Reactants | Photocatalyst/Promoter | Key Features | Yield (%) | Reference |

| Oxyselenocyclization | 2-Allylphenols, Chalcogenides | I2/SnCl2, Blue LEDs | Sustainable, mild conditions | Good to Excellent | mdpi.com |

| Multicomponent Cyclization | 2-Vinyl Phenols, Umemoto's Reagent, Sulfur Ylides | Photoredox catalyst | Access to trifluoromethylated derivatives | - | rsc.org |

| Oxidative [3+2] Cycloaddition | Phenols, Olefins | Hex-Aza-COF-3 | Heterogeneous, reusable catalyst | - | polyu.edu.hk |

| O-H Insertion and Cyclization | Diazo Compounds, p-Quinones | Base, Blue LEDs | Metal-free | - | frontiersin.org |

Functionalization and Derivatization Strategies for this compound

Introduction of Halogen Substituents

The introduction of halogen atoms, such as chlorine or iodine, onto the 2,3-dihydrobenzofuran scaffold can significantly alter the molecule's physical, chemical, and biological properties. Halogenation can enhance lipophilicity, modulate electronic properties, and provide a handle for further synthetic transformations, such as cross-coupling reactions.

For instance, the introduction of an iodine atom at the C5 position of a 2,3-dihydrobenzofuran derivative dramatically increases its molecular weight and alters its electronic character, making it a candidate for applications in radiopharmaceuticals. The synthesis of 4-chloro-2,3-dihydrobenzofuran-3-amine hydrochloride highlights the introduction of a halogen at the 4-position of the aromatic ring. This compound serves as a versatile building block for more complex molecules through reactions like nucleophilic substitution at the amine group or transformations involving the chloro substituent. The presence of the chloro group is noted to enhance solubility and reactivity.

Furthermore, the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid demonstrates the possibility of having both amino and chloro substituents on the aromatic ring, along with a carboxylic acid group. tcichemicals.com Such multi-functionalized derivatives are valuable intermediates in medicinal chemistry. Research has indicated that halogen substitution can be crucial for enhancing the anticancer properties of dihydrobenzofuran-based compounds.

Table 5: Examples of Halogenated 2,3-Dihydrobenzofuran Derivatives

| Compound Name | Position of Halogen | Other Substituents | Potential Applications/Significance | Reference |

| 5-Iodo-2,3-dihydrobenzofuran derivative | C5 | - | Radiopharmaceuticals | |

| 4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride | C4 | 3-Amine | Synthetic building block, enhanced reactivity | |

| 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | C5 | 4-Amino, 7-Carboxylic Acid | Medicinal chemistry intermediate | tcichemicals.com |

Modifications of the Amino Group

The primary amine at the C-4 position of the 2,3-dihydrobenzofuran ring is a key functional handle for introducing structural diversity. Standard transformations for aromatic amines can be readily applied to this scaffold, allowing for the synthesis of a wide array of derivatives such as amides, sulfonamides, and alkylated amines.

Acylation of the amino group to form amides is a common and straightforward modification. This reaction is often employed not only to generate final target compounds but also as a strategy to protect the amine during subsequent reaction steps. For instance, the amino group can be acetylated using reagents like acetyl chloride or acetic anhydride. This acetylation was utilized as a protective measure during a multi-step synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. google.com

Another significant modification is the formation of sulfonamides, a prominent scaffold in many pharmaceutical agents. nih.gov The synthesis of sulfonamides from this compound can be achieved through conventional methods, typically involving the reaction of the amine with a sulfonyl chloride in the presence of a base. nih.gov This reaction forms a stable N-S bond. nih.gov A metal-free approach has also been developed for the synthesis of sulfonamides, reacting sodium sulfinates with various amines through an iodine-mediated S-N bond formation, a method noted for its broad functional group tolerance. nih.gov Furthermore, the amino group can participate in nucleophilic substitution reactions, enabling the introduction of various other substituents. smolecule.com

Table 1: General Modifications of the 4-Amino Group

| Reaction Type | Reagent Class | Product Class | Notes |

|---|---|---|---|

| Acylation | Acyl Halides / Anhydrides | Amides | Often used as a protective group strategy. google.com |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | A common moiety in biologically active compounds. nih.gov |

| Sulfonylation | Sodium Sulfinates / Iodine | Sulfonamides | A metal-free alternative method. nih.gov |

| Substitution | Alkyl Halides / etc. | Substituted Amines | The amino group acts as a nucleophile. smolecule.com |

Synthesis of Carboxylates and Related Derivatives

The introduction of a carboxyl group onto the 2,3-dihydrobenzofuran scaffold, particularly in conjunction with the 4-amino substituent, is a key strategy in the synthesis of pharmacologically active molecules. A notable example is the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a crucial intermediate for the gastrointestinal prokinetic agent prucalopride. google.com

The synthesis of this key intermediate has been approached through several multi-step routes. One documented method starts from para-aminosalicylic acid. google.com The synthesis involves a sequence of reactions including esterification, protection of the amino group via acetylation, and introduction of an allyl group at the hydroxyl position. google.com This is followed by a thermally induced Claisen rearrangement to move the allyl group to the ortho position of the hydroxyl group. google.com The relocated alkene is then oxidized to an aldehyde, which is subsequently reduced to an alcohol with sodium borohydride. google.com A triphenylphosphine-catalyzed intramolecular cyclization (a Mitsunobu reaction) forms the dihydrofuran ring, after which chlorination and deprotection (hydrolysis) yield the final carboxylic acid product. google.comchemicalbook.com

Another route begins with m-anisidine, which is protected with a pivaloyl group, followed by hydroxyethylation, cyclization, chlorination, and then carboxylation using butyllithium (B86547) and carbon dioxide. google.com However, this route requires cryogenic temperatures (-78 °C) and chromatographic separation of isomers. google.com

Table 2: Exemplified Synthetic Route to a Carboxylated Derivative

| Step | Starting Material | Key Reagents/Conditions | Product/Intermediate | Reference |

|---|---|---|---|---|

| 1 | p-Aminosalicylic acid | Esterification, Acetylation | Methyl 4-acetamido-2-hydroxybenzoate | google.com |

| 2 | Intermediate from Step 1 | Allyl bromide | Allyl ether derivative | google.com |

| 3 | Intermediate from Step 2 | Heating (Claisen Rearrangement) | 3-Allyl-4-acetamido-2-hydroxybenzoate | google.com |

| 4 | Intermediate from Step 3 | Oxidation, then NaBH₄ reduction | 3-(2-Hydroxyethyl) derivative | google.com |

| 5 | Intermediate from Step 4 | Triphenylphosphine, DEAD (Mitsunobu) | Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate | chemicalbook.com |

| 6 | Intermediate from Step 5 | N-Chlorosuccinimide (NCS) | Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | chemicalbook.com |

| 7 | Intermediate from Step 6 | NaOH, H₂O (Hydrolysis) | 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | chemicalbook.com |

Diversity-Oriented Synthesis of Benzofuran and Dihydrobenzofuran Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical libraries with structurally diverse molecules, which is essential for the discovery of new bioactive compounds. The benzofuran and 2,3-dihydrobenzofuran scaffolds are ideal cores for DOS due to their prevalence in natural products and approved drugs. theses.cz

Efficient protocols have been developed to create libraries based on these scaffolds using readily available commercial building blocks. One successful approach involves the reaction of salicylaldehydes with ethyl 2-diazoacetate to form 3-carboxyfunctionalized benzofurans. These can be further diversified. For instance, libraries of 2-arylbenzofuran-3-carboxamides and 2,3-dihydro-2-aryl-benzofuran-3-carboxamides have been prepared by combining salicylaldehydes, aryl boronic acids (or aryl halides), and various primary or secondary amines. The synthesis of the corresponding cis-dihydrobenzofurans can be achieved via catalytic hydrogenation of the benzofuran precursors using a palladium hydroxide (B78521) catalyst. nih.gov

A more recent and advanced strategy for DOS involves the use of DNA-encoded libraries (DEL). aksci.com A "Mask & Release" strategy has been developed to streamline the synthesis of core skeletons on-DNA. aksci.com In this approach, N-phenoxyacetamide serves as a masked phenol that also acts as a directing group. aksci.com This allows for diversified and DNA-compatible C-H functionalization at a specific site. aksci.com The subsequent "release" of the phenol functionality provides a second point for introducing further diversity, enabling the efficient on-DNA synthesis of complex dihydrobenzofuran skeletons. aksci.com Domino reactions, which form multiple bonds in a single operation, are also highly effective for library synthesis, such as the diastereoselective synthesis of trans-2,3-dihydrobenzofurans from salicyl N-tert-butanesulfinyl imines and sulfur ylides. rsc.org

Table 3: Strategies for Diversity-Oriented Synthesis of Dihydrobenzofuran Libraries

| Strategy | Key Building Blocks | Catalysts/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Salicylaldehydes, Aryl boronic acids, Amines | Palladium or Ruthenium catalysts | Flexible approach allowing variation of multiple substituents. theses.cz | theses.cz |

| Catalytic Hydrogenation | Substituted Benzofurans | Pd(OH)₂, H₂ (5 bar) | Access to the topographically distinct cis-dihydrobenzofuran scaffold. nih.gov | nih.gov |

| "Mask & Release" (DEL) | N-phenoxyacetamide, various coupling partners | DNA-compatible catalysts | Enables on-DNA synthesis of diverse core skeletons for large libraries. aksci.com | aksci.com |

| Domino Annulation | Salicyl N-tert-butanesulfinyl imines, Sulfur ylides | K₃PO₄ | Highly efficient, diastereoselective synthesis of complex trans-2,3-dihydrobenzofurans. rsc.org | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 2,3 Dihydrobenzofuran Systems

Mechanistic Pathways of Cyclization Reactions

The construction of the 2,3-dihydrobenzofuran (B1216630) ring can be achieved through several strategic bond formations, often involving cyclization as the key step. The mechanisms of these ring-closing reactions are diverse, encompassing radical processes, nucleophilic substitutions, and reactions proceeding through highly reactive transient intermediates, often facilitated by acid catalysis.

Radical cyclizations offer a powerful method for constructing the 2,3-dihydrobenzofuran skeleton. researchgate.netrsc.org Generally, these reactions involve the generation of an aryl radical from a suitable precursor, such as an aryl halide, which then undergoes an intramolecular cyclization onto a tethered alkene. tandfonline.com

A common strategy involves the reaction of ortho-substituted aryl halides with radical initiators like AIBN and organotin reagents (e.g., Bu₃SnH). tandfonline.com The aryl radical generated (B) undergoes a rapid and regioselective 5-exo-trig cyclization onto the double bond to form a cyclized radical intermediate (C). tandfonline.com This intermediate is then trapped to yield the functionalized 2,3-dihydrobenzofuran product. tandfonline.com A visible-light-mediated, metal-free protocol has also been developed, using tris(trimethylsilyl)silane (B43935) (TTMSS) to promote the reductive cyclization of substrates like N-allyl-2-haloanilines and analogous oxygen-containing systems to form indolines and 2,3-dihydrobenzofurans, respectively. rsc.org This method proceeds via the formation of an electron-donor-acceptor (EDA) complex. rsc.org

Another approach utilizes oxidative cycloaddition, for instance, with manganese(III) acetate (B1210297) [Mn(OAc)₃], to react phenols or cyclohexenones with alkenes, forming the dihydrobenzofuran ring system. acs.org Furthermore, radical nucleophilic substitution (Sʀɴ1) mechanisms have been employed, where photostimulated reactions of haloaromatic compounds bearing an ortho-allyl group with nucleophiles lead to 3-substituted 2,3-dihydrobenzofurans. researchgate.net The process involves a 5-exo ring closure during the propagation cycle of the Sʀɴ1 reaction. researchgate.net

| Precursor Type | Reagents/Conditions | Key Mechanistic Step | Reference |

|---|---|---|---|

| Aryl halides with ortho-alkene | AIBN, Bu₃SnH | 5-exo-trig cyclization of an aryl radical | tandfonline.com |

| N-allyl-2-halo-phenolic analogues | Visible light, TTMSS | Reductive cyclization via an EDA complex | rsc.org |

| ortho-Allyl haloaromatics | Photostimulation, Nucleophiles (e.g., Ph₂P⁻) | Sʀɴ1 reaction with 5-exo ring closure | researchgate.net |

| 2-Cyclohexenones and alkenes | Mn(OAc)₃ | Oxidative radical cycloaddition | acs.org |

Nucleophilic substitution is a fundamental step in many dihydrobenzofuran syntheses, often occurring as the final ring-closing event. Intramolecular variants are particularly common, where a phenolic oxygen acts as the nucleophile, attacking an electrophilic carbon to form the O-C2 bond of the furan (B31954) ring.

One prominent example involves the reaction of phenolic Mannich bases with ylides. cnr.it A base-induced deamination generates an o-quinone methide intermediate, which undergoes a Michael-type addition with the ylide. cnr.it The resulting intermediate then cyclizes via an intramolecular nucleophilic substitution to furnish the 2,3-dihydrobenzofuran. cnr.it Similarly, syntheses involving sulfur ylides and o-quinone methides proceed through a betaine (B1666868) intermediate that cyclizes via an Sɴ2-type mechanism, with the phenoxide attacking the carbon bearing the leaving group (e.g., a tertiary amine). nih.gov

Domino reactions can also culminate in a nucleophilic cyclization. For instance, a reaction between salicyl N-tert-butylsulfinyl imines and sulfur ylides, promoted by a base like K₃PO₄, proceeds through an initial addition followed by an intramolecular Sɴ2 reaction where the phenoxide displaces a leaving group to form the trans-2,3-dihydrobenzofuran skeleton. rsc.org Transition metal-catalyzed processes, such as those using Rhodium, can involve a final bimolecular nucleophilic substitution step to furnish the dihydrobenzofuran ring after initial C-H activation and annulation steps. rsc.org

Many synthetic routes to 2,3-dihydrobenzofurans proceed through highly reactive, short-lived intermediates that are generated in situ. The nature of these intermediates dictates the subsequent reaction pathway and the final product structure.

o-Quinone Methides (o-QMs): These are perhaps the most versatile and widely used transient intermediates in dihydrobenzofuran synthesis. cnr.it They are typically generated from precursors like o-hydroxybenzyl alcohols, o-siloxybenzyl halides, or phenolic Mannich bases. cnr.it Once formed, these electron-deficient species readily participate in various cycloaddition reactions. nih.gov A common pathway is a [4+1] annulation with ylides, where the ylide adds to the methylene (B1212753) position of the o-QM to form a betaine intermediate. nih.gov This intermediate then undergoes a stereospecific Sɴ2-type ring closure. nih.gov Another pathway involves the insertion of arynes into the C=O bond of formamides, which can isomerize to an o-quinone methide that is then trapped by nucleophiles to form dihydrobenzofurans. nih.gov

Carbanions: Anionic cyclizations represent another key strategy. researchgate.net For example, domino reactions can be initiated by the formation of a carbanion, which then participates in a cascade of bond-forming events. In the synthesis of trans-2,3-dihydrobenzofurans from salicyl imines and sulfonium (B1226848) salts, a base promotes the formation of a sulfur ylide (a type of carbanion). rsc.org This ylide attacks the imine, leading to an intermediate that, after a proton transfer and rearrangement, forms a phenoxide. The subsequent intramolecular attack of this phenoxide results in the dihydrobenzofuran ring. rsc.org

Sulfonium Salts and Ylides: Sulfonium salts are often used as precursors for sulfur ylides, which are excellent nucleophiles and partners in [4+1] annulation reactions with o-quinone methides. cnr.itorganic-chemistry.org The reaction between an o-QM and a stabilized sulfur ylide leads to a betaine intermediate which subsequently cyclizes to form the dihydrobenzofuran ring. cnr.it Nickel-catalyzed reductive amidation of aryl sulfonium salts has also been developed for C-S bond cleavage, showcasing their broader reactivity in forming complex molecules. researchgate.net

| Intermediate | Generation Method | Subsequent Reaction Type | Reference |

|---|---|---|---|

| o-Quinone Methide | Dehydration of o-hydroxybenzyl alcohols; Deamination of Mannich bases | [4+1] Annulation with ylides; Michael addition | cnr.itnih.gov |

| Carbanion (e.g., enolates) | Base-mediated deprotonation of active methylene compounds | Michael addition; Domino reactions | rsc.orgnih.gov |

| Sulfur Ylide | Deprotonation of sulfonium salts | [4+1] Annulation with o-QMs | cnr.it |

| Metal Carbene | Reaction of diazo compounds with transition metal catalysts (e.g., Rh, Cu) | C-H insertion; Ylide formation | rsc.org |

| Oxonium Ylide | Intramolecular cyclization of a carbene with a hydroxyl group | Aldol-type addition | rsc.org |

Acid catalysis is frequently employed to facilitate the cyclization step in dihydrobenzofuran synthesis, often by promoting the formation of a key intermediate. Both Brønsted and Lewis acids are utilized.

Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) can catalyze the reaction of 2-aryliminophenols with aryl isocyanides to produce 2,3-bis(arylimino)-2,3-dihydrobenzofurans. thieme-connect.com Iron(III)-catalyzed reactions of styrene (B11656) derivatives with 1,4-benzoquinone (B44022) also provide a route to the dihydrobenzofuran core. researchgate.net In some cases, acid catalysis promotes a dehydrative cyclization. For example, phenols react with 2-aryl-2,3-dialkylacetaldehydes in the presence of an acid catalyst to yield dihydrobenzofurans, although this requires electron-donating groups on the phenol (B47542) for good yields. tandfonline.com

Rearrangements of 2,3-dihydrobenzofuran-3-ols to 3-substituted-2,3-dihydrobenzofuran-2-ones can be promoted by Lewis acids like ZnBr₂. arkat-usa.org Acid catalysis can also be crucial in intramolecular cyclizations of quinones. The use of pyridinium (B92312) p-toluenesulfonate (PPTS) can promote the cyclization of a tethered hydroxy group onto a quinone ring, forming an oxonium ion intermediate that is subsequently reduced in situ to give the dihydrobenzofuran product. tandfonline.com

Transformations Involving the Amino Group

The presence of an amino group on the benzofuran (B130515) ring, as in 2,3-dihydrobenzofuran-4-amine, introduces both opportunities and challenges in synthesis. The reactivity of the amino group must be considered, and its compatibility with various reaction conditions is a key factor in planning synthetic routes.

The compatibility of the amino group, or a protected version thereof, is critical during the construction of the dihydrobenzofuran ring. Many of the powerful C-C and C-O bond-forming reactions used are sensitive to the presence of free amines.

In the context of asymmetric [4+1] annulations between ammonium (B1175870) ylides and in situ generated o-quinone methides, a wide range of functional groups on the aromatic rings of the reactants are tolerated. nih.gov While specific examples with an amino group at the 4-position of the phenol precursor are not detailed, the general robustness of the reaction suggests that a protected amine (e.g., as an amide or carbamate) would likely be compatible.

Syntheses targeting 3-amino-2,3-dihydrobenzofurans provide direct insight into the compatibility of the amino functionality. rsc.org For instance, the domino reaction of salicyl N-tert-butylsulfinyl imines with sulfur ylides proceeds under basic conditions (K₃PO₄), which are compatible with the chiral sulfinyl amine auxiliary. rsc.org This demonstrates that nitrogen-containing functional groups can be integral to the cyclization precursors. Similarly, visible-light-driven iron-catalyzed decarboxylative cyclization has been used to construct 3-amino-2,3-dihydrobenzofuran derivatives, showing good functional group tolerance. researchgate.net These examples highlight that with appropriate choice of reagents and protecting groups, the amino functionality can be successfully carried through multi-step synthetic sequences to afford complex dihydrobenzofuran structures.

Regioselectivity in Reactions Involving the Amine

The amine group at the 4-position of the 2,3-dihydrobenzofuran ring system significantly influences the regioselectivity of chemical reactions. As an electron-donating group, the amine activates the aromatic ring, directing electrophilic substitution to the positions ortho and para to it. In the case of this compound, the available ortho position (C5) and para position (C7) are the primary sites for such reactions.

Research into the synthesis of related complex molecules has provided insight into this regioselectivity. For instance, in the synthesis of 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives, direct electrophilic substitution on the ring was found to preferentially occur at the 5-position. acs.org This highlights the strong directing effect of the 4-amino group (or its nitro surrogate in the experiment) to the adjacent C5 position. acs.org

Furthermore, the amine group itself is a primary nucleophilic center. Attempts to use 4-aminosalicylic acid methyl ester as a starting material in allylation reactions resulted in the formation of mono- and di-N-allylated products, demonstrating that the amine's nucleophilicity can compete with or dominate other potential reaction pathways under certain conditions. acs.org This nucleophilic character is fundamental to its use as a building block in the synthesis of more complex molecules, such as in the multi-step synthesis of the insomnia therapeutic Ramelteon, which uses this compound as a starting material. researchgate.net

The table below summarizes the observed regioselectivity in reactions involving the 4-amino-2,3-dihydrobenzofuran scaffold.

| Reaction Type | Reagents/Conditions | Primary Reactive Site(s) | Product Type |

| Electrophilic Aromatic Substitution | Electrophiles | C5 (ortho to amine) | 5-substituted-4-amino-2,3-dihydrobenzofuran derivatives |

| Nucleophilic Attack by Amine | Allyl bromide, K₂CO₃ | Nitrogen atom of the amine | N-allylated derivatives |

Ring-Opening and Rearrangement Reactions

The 2,3-dihydrobenzofuran ring is generally stable; however, it can undergo ring-opening and rearrangement reactions under specific conditions, often facilitated by Lewis acids or internal strain.

A notable example is the Lewis-acid-mediated ring-exchange reaction. core.ac.uk In a study aimed at the total synthesis of (-)-quinocarcin, a substrate containing a dihydrobenzofuran ring fused to a lactam was subjected to Lewis acids like boron trifluoride etherate (BF₃·Et₂O) and silicon tetrachloride (SiCl₄). This treatment induced the cleavage of the C-O bond of the dihydrofuran ring, followed by the formation of a new C-O bond with a nearby carbonyl oxygen from the lactam, resulting in an oxazolidinone ring. core.ac.uk This transformation is unusual because it converts the stable dihydrobenzofuran ring into a different heterocyclic system. The reaction's success was dependent on the substrate's rigid, fused tricyclic structure, which likely destabilizes the benzofuran ring and facilitates the ring exchange. core.ac.uk

Another type of reaction involves the elimination from the dihydrofuran ring to form a more stable, aromatic benzofuran system. In one study, coumarinyl-substituted 2,3-dihydrobenzofurans, when refluxed in acetone (B3395972) with potassium carbonate, underwent a β-elimination reaction. arkat-usa.org This resulted in the formation of 4-(2'-benzofuranyl) coumarins, effectively aromatizing the dihydrofuran portion of the molecule. arkat-usa.org

Rearrangement reactions are also crucial in the synthesis of the dihydrobenzofuran skeleton itself. The Claisen rearrangement, a classic sigmatropic reaction, is a key step in building the substituted dihydrobenzofuran core. acs.org In this approach, an O-allylated phenolic compound is heated, causing the allyl group to migrate to the ortho position on the aromatic ring. Subsequent cyclization of this rearranged intermediate forms the dihydrofuran ring. acs.org

The following table details key findings on ring-opening and rearrangement reactions of 2,3-dihydrobenzofuran systems.

| Reaction Type | Substrate | Reagents/Conditions | Key Mechanistic Step | Product |

| Ring-Exchange Reaction | Dihydrobenzofuran fused to a lactam | BF₃·Et₂O, SiCl₄ | C-O bond cleavage of dihydrobenzofuran ring and C-O bond formation of oxazolidinone ring. core.ac.uk | Oxazolidinone derivative. core.ac.uk |

| β-Elimination | Coumarinyl dihydrobenzofurans | Acetone, K₂CO₃, reflux | Elimination leading to aromatization of the dihydrofuran ring. arkat-usa.org | 4-(2'-Benzofuranyl) coumarins. arkat-usa.org |

| Claisen Rearrangement | O-allylated methyl salicylate (B1505791) derivatives | Neat, elevated temperature | nih.govnih.gov-Sigmatropic rearrangement. acs.org | Ortho-allyl phenolic intermediate for dihydrobenzofuran synthesis. acs.org |

Advanced Spectroscopic and Structural Characterization of 2,3 Dihydrobenzofuran 4 Amine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 2,3-dihydrobenzofuran (B1216630) derivatives, providing detailed information about the molecular framework and the spatial arrangement of atoms.

¹H NMR and ¹³C NMR Spectral Analysis for Structural Elucidation

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and structure of 2,3-dihydrobenzofuran analogs. materialsciencejournal.orgnih.gov The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a wealth of information.

For instance, in the analysis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one, the ¹H NMR spectrum in Chloroform-d (CDCl₃) shows characteristic signals for the dihydrofuran ring protons as triplets at approximately 3.26 ppm and 4.65 ppm. scielo.org.za The aromatic and vinylic protons appear in the downfield region between 6.82 and 8.06 ppm. scielo.org.za The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom, such as those of the dihydrofuran ring at 29.28 ppm (C-3) and 71.96 ppm (C-2), and the carbonyl carbon at 190.63 ppm. scielo.org.za

Similarly, detailed spectral data have been reported for other analogs, such as 2-((phenylselanyl)methyl)-2,3-dihydrobenzofuran. mdpi.com Its ¹H NMR spectrum features multiplets for the aromatic protons and distinct signals for the dihydrofuran ring, including the proton at the C-2 position (δ 4.92 ppm) and the methylene (B1212753) protons at C-3 (δ 3.00 and 3.36 ppm). mdpi.com The corresponding ¹³C NMR spectrum shows signals that confirm the connectivity, with the C-2 and C-3 carbons of the dihydrofuran ring appearing at 81.9 ppm and 35.7 ppm, respectively. mdpi.com

The following table summarizes representative NMR data for an analog of 2,3-dihydrobenzofuran.

| Atom Type | Position | Chemical Shift (δ) in ppm | Description |

|---|---|---|---|

| ¹H NMR | H-3 (dihydrofuran) | 3.26 (t, J = 8.7 Hz) | Triplet, 2H |

| H-2 (dihydrofuran) | 4.65 (t, J = 8.7 Hz) | Triplet, 2H | |

| Aromatic H | 6.82 (d, J = 8.2 Hz) | Doublet, 1H | |

| Aromatic/Vinylic H | 7.35 - 7.62 (m) | Multiplet, 6H | |

| Vinylic H | 7.78 (d, J = 15.6 Hz) | Doublet, 1H | |

| Aromatic H | 7.97 - 8.06 (m) | Multiplet, 2H | |

| Note: m = multiplet, t = triplet, d = doublet | |||

| ¹³C NMR | C-3 (dihydrofuran) | 29.28 | Aliphatic carbon |

| C-2 (dihydrofuran) | 71.96 | Aliphatic carbon | |

| Aromatic/Vinylic C | 109.85 - 138.63 | Multiple signals | |

| C=O (Carbonyl) | 190.63 | Carbonyl carbon | |

| Aromatic C | 162.65 | Aromatic carbon |

Stereochemical Assignment using NMR (e.g., trans-configuration)

NMR is a powerful tool for determining the relative stereochemistry of substituents in 2,3-dihydrobenzofuran analogs. This is often achieved by analyzing the coupling constants (J values) between adjacent protons. For a series of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone (B49325) derivatives, the stereochemistry around the C=C double bond was established as trans based on the characteristic large coupling constant (J ≈ 15.5 Hz) between the vinylic protons. scielo.org.zaresearchgate.net

In cases of 2,3-disubstituted dihydrobenzofurans, the coupling constant between the C-2 and C-3 protons (J2,3) is crucial for assigning cis or trans configurations. While it is often assumed that Jcis is larger than Jtrans, studies have shown this is not always the case. For certain families of 2,3-disubstituted-2,3-dihydrobenzofurans, the trans-isomers exhibited a larger coupling constant (J2,3 = 6 c./sec) compared to the cis-isomers (J2,3 = 4 c./sec). rsc.org This highlights the necessity of careful analysis and, where possible, confirmation with other methods. rsc.org Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can also be used to determine the relative stereochemistry by measuring through-space interactions between protons. researchgate.net

X-ray Crystallography for Absolute Stereochemistry Determination

For chiral analogs of 2,3-dihydrobenzofuran, X-ray crystallography provides the most definitive method for determining the absolute stereochemistry. This technique maps the electron density in a single crystal, allowing for the precise determination of the three-dimensional arrangement of atoms in the molecule.

In a study of a potent and selective cannabinoid receptor 2 agonist, the racemic mixture of a 2,3-dihydro-1-benzofuran derivative was separated into its enantiomers. nih.gov To assign the absolute configuration, one of the enantiomers was crystallized by slow evaporation from an ethyl acetate (B1210297)/heptane solution. nih.gov The subsequent X-ray diffraction analysis determined the crystal structure, confirming the absolute stereochemistry of the molecule. nih.gov The crystals were identified as monoclinic, belonging to the P21 space group. nih.gov Similarly, the crystal structures of other complex dihydrobenzofuran derivatives have been obtained, providing crucial insights into their conformation and intermolecular interactions, such as hydrogen bonding. researchgate.netacs.org

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). For 2,3-dihydrobenzofuran analogs, IR spectra provide clear evidence for the presence of key structural features. materialsciencejournal.orgnih.govresearchgate.net

For example, in a series of (E)-3-(2,3-dihydrobenzofuran-5-yl) prop-2-en-1-one derivatives, the FT-IR spectra showed characteristic absorption bands that confirmed their structure. scielo.org.za The presence of a carbonyl group (C=O) from the enone linkage was identified by a strong absorption band around 1651 cm⁻¹. scielo.org.za Other significant peaks included those for C-H stretching in the aromatic and aliphatic regions (e.g., 2914-3064 cm⁻¹) and C=C stretching from the aromatic ring and the enone system (around 1568-1581 cm⁻¹). scielo.org.za The IR spectrum of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine also shows strong characteristic absorptions confirming the presence of the amine group.

The following table summarizes typical IR absorption bands for a representative 2,3-dihydrobenzofuran analog.

| Wavenumber (v_max) in cm⁻¹ | Vibrational Mode Assignment |

|---|---|

| 2914.44, 2850.79 | C-H stretching (aliphatic) |

| 1651.07 | C=O stretching (enone) |

| 1568.13 | C=C stretching (alkene) |

| 1489.05, 1436.97 | C=C stretching (aromatic) |

| 1240.23, 1097.50 | C-O stretching (ether) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. It measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of a unique molecular formula.

In the characterization of various 2,3-dihydrobenzofuran analogs, HRMS using electrospray ionization (ESI) was employed to validate their proposed structures. scielo.org.zaresearchgate.net For example, the molecular formula of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one (C₁₇H₁₄O₂) was confirmed by HRMS. scielo.org.za The calculated mass for the protonated molecule [M+H]⁺ was 251.1072, which closely matched the experimentally found mass of 251.1065. scielo.org.za This level of accuracy effectively rules out other possible elemental compositions and provides strong evidence for the correct molecular formula. This method is routinely used alongside NMR and IR to provide a complete and unambiguous characterization of the target molecules. researchgate.net

In-Depth Computational Analysis of 2,3-Dihydrobenzofuran-4-amine Remains Limited in Scientific Literature

A comprehensive review of published scientific literature reveals a notable absence of detailed computational and theoretical studies specifically focused on the chemical compound this compound. While the broader class of dihydrobenzofuran derivatives has garnered significant interest in computational chemistry for its relevance in medicinal and materials science, the specific 4-amino isomer appears to be largely unexplored in this context. materialsciencejournal.orgnih.govorientjchem.orgresearchgate.net

Extensive searches for dedicated Density Functional Theory (DFT) studies or other quantum chemical calculations on this compound did not yield specific data required for a thorough analysis of its molecular structure, electronic properties, or reactivity. The existing body of research tends to concentrate on more complex derivatives, often substituted at the 5- or 7-position of the dihydrobenzofuran ring system. materialsciencejournal.orgorientjchem.org

Consequently, detailed information regarding the following computational characterizations for this compound is not available in the current scientific literature:

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

No other specific quantum chemical calculation reports for this compound were identified.

While computational studies on related structures, such as various 2,3-dihydrobenzofuran (B1216630) chalcones and carboxamides, provide insights into the general properties of the dihydrobenzofuran scaffold, this data is not directly transferable to the 4-amino isomer due to the significant influence of substituent position on the electronic and structural characteristics of the molecule. materialsciencejournal.orgorientjchem.org The development of such specific computational data would require a dedicated theoretical study to be performed on 2,3-Dihydrobenzofuran-4-amine.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. For the 2,3-dihydrobenzofuran scaffold, MD simulations provide critical insights into its conformational flexibility and the intricate details of its interactions with biological targets. These simulations allow researchers to observe the dynamic nature of ligand-protein complexes, which is not always apparent from static experimental structures. d-nb.inforesearchgate.net

Research on 2,3-dihydrobenzofuran derivatives has utilized MD simulations to explore their potential as inhibitors for a range of biological targets, including enzymes involved in viral and bacterial infections, as well as human enzymes implicated in various diseases. researchgate.netmdpi.comnih.gov Typically, these studies begin with molecular docking to predict the most likely binding pose of a compound in the active site of a protein. The most promising docked poses are then subjected to MD simulations, often for durations ranging from nanoseconds to microseconds, to assess the stability of the complex and to refine the understanding of the binding interactions. d-nb.infosemanticscholar.org

Conformational Analysis and Complex Stability

A key application of MD simulations is to analyze the stability of a ligand within a protein's binding pocket and to observe any conformational changes in both the ligand and the protein. researchgate.net Metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly calculated from the simulation trajectory.

RMSD: This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of a simulation suggests that the protein-ligand complex has reached equilibrium and the ligand remains stably bound. d-nb.info In a study of 2,3-dihydrobenzofuran derivatives targeting various pathogen proteins, 50-nanosecond MD simulations were performed. The stability of the protein-ligand complexes was confirmed by stable RMSD values, indicating that the derivatives remained within the protein pocket throughout the simulation. d-nb.inforesearchgate.net

RMSF: This metric helps to identify which parts of the protein are flexible and which are more rigid. Analysis of RMSF can reveal how the binding of a ligand affects the protein's dynamics. For instance, low fluctuations for residues in the catalytic triad (B1167595) of a target enzyme complexed with a dihydrobenzofuran-based inhibitor would suggest a stable and rigid interaction. nih.gov

These analyses provide confidence that the interactions observed in the simulation are representative of a stable binding mode.

Ligand-Target Interactions and Binding Affinity

MD simulations offer a detailed picture of the non-covalent interactions that govern the binding of 2,3-dihydrobenzofuran derivatives to their targets. These interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking.

In one study, derivatives with a 2,3-dihydrobenzofuran backbone were investigated as inhibitors of the H1N1 influenza A virus neuraminidase. mdpi.comsemanticscholar.org MD simulations revealed that for these derivatives, the amino acid residue Asn295 was most frequently involved in forming hydrogen bonds with the inhibitors. mdpi.com Similarly, in studies of derivatives designed as cannabinoid receptor 2 (CB₂) agonists, MD simulations and modeling pointed to hydrogen bonds and π-π stacking with residues in helices 3, 5, 6, and 7 as being crucial for binding. nih.gov

Another investigation focused on 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair. acs.org Molecular docking predicted that a derivative featuring an N-methylpiperazine ring could form an electrostatic interaction between the terminal nitrogen of the piperazine (B1678402) and the carboxyl group of Asp770. acs.org Such predictions from docking are often validated and explored further using MD simulations to understand the stability and dynamics of these specific interactions.

The binding affinity of various 2,3-dihydrobenzofuran derivatives has been calculated based on computational methods. These studies often show a good correlation between computationally predicted binding free energies and experimentally determined inhibitory concentrations (IC₅₀). mdpi.comsemanticscholar.org

Below are tables summarizing research findings from computational studies on various 2,3-dihydrobenzofuran derivatives.

| Derivative Class | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| DHB2 | Candida albicans (3dra) | -7.00 | d-nb.inforesearchgate.net |

| DHB8 | Candida albicans (3dra) | -6.40 | d-nb.inforesearchgate.net |

| DHB (unsubstituted) | Candida albicans (3dra) | -5.70 | d-nb.inforesearchgate.net |

| DHB2 | Aspergillus niger (1kum) | -6.80 | d-nb.info |

| DHB3 | Escherichia coli (6og7) | -6.90 | d-nb.info |

| DHBC Derivatives | Fungi and Bacteria Proteins | -6.0 to -7.5 | researchgate.net |

| Derivative Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| 2,3-dihydrobenzofuran backbone | H1N1 Neuraminidase | Asn295 | Hydrogen Bond | mdpi.com |

| 2,3-dihydrobenzofuran-7-carboxamide | PARP-1 | Asp770 | Electrostatic | acs.org |

| 2,3-dihydro-1-benzofuran agonists | Cannabinoid Receptor 2 (CB₂) | Y5.39, F5.46, W5.43, W6.48 | Aromatic/π-π stacking | nih.gov |

| 2,3-dihydro-1-benzofuran agonists | Cannabinoid Receptor 2 (CB₂) | S3.31, T3.35, Y5.39, N7.45 | Hydrogen Bond | nih.gov |